molecular formula C10H7BrN2 B1282592 2-(5-bromo-1H-indol-3-yl)acetonitrile CAS No. 774-14-1

2-(5-bromo-1H-indol-3-yl)acetonitrile

Cat. No. B1282592
CAS RN: 774-14-1
M. Wt: 235.08 g/mol
InChI Key: QPEAZVAMEMXQHF-UHFFFAOYSA-N
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Description

The compound "2-(5-bromo-1H-indol-3-yl)acetonitrile" is a brominated indole derivative, which is a class of compounds that have garnered interest due to their potential applications in medicinal chemistry and as synthons in heterocyclic chemistry. Indoles themselves are an important scaffold in pharmaceuticals and natural products, and modifications on the indole ring can lead to compounds with diverse biological activities.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One such method involves the use of copper-catalyzed oxidation of indole, leading to highly reactive intermediates that can be further functionalized. For instance, the oxidation of indole by dioxygen in the presence of Cu(I)Cl in anhydrous acetonitrile yields a 3-oxo 3H-indole, which can then react with dialkylamines to produce 2-dialkylamino 3-oxo 3H-indoles . Although the specific synthesis of "2-(5-bromo-1H-indol-3-yl)acetonitrile" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by incorporating a bromine substituent at the appropriate position on the indole ring.

Molecular Structure Analysis

The molecular structure of "2-(5-bromo-1H-indol-3-yl)acetonitrile" would consist of an indole core with a bromine atom attached to the 5-position and an acetonitrile group at the 2-position. The presence of the bromine atom is likely to influence the electronic properties of the molecule, making it more reactive towards nucleophilic substitution reactions due to the electron-withdrawing nature of the bromine.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. The presence of a bromine atom on the indole ring can facilitate nucleophilic substitution reactions. For example, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles in acetonitrile leads to the formation of cyclopropane bis-lactones through a mechanism involving a double Michael addition followed by ring closure . This suggests that "2-(5-bromo-1H-indol-3-yl)acetonitrile" could also participate in similar nucleophilic reactions, potentially leading to the formation of novel cyclic structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(5-bromo-1H-indol-3-yl)acetonitrile" are not provided in the papers, we can infer that the compound would exhibit properties typical of brominated aromatic heterocycles. These might include moderate to low solubility in water, higher density compared to non-brominated analogs due to the presence of bromine, and a tendency to participate in electrophilic substitution reactions. The acetonitrile group would contribute to the molecule's polarity and could affect its boiling point and reactivity profile.

Scientific Research Applications

Synthesis of Indole Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

Biological Potential of Indole Derivatives

  • Scientific Field : Pharmacology

Synthesis of Indole Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

Biological Potential of Indole Derivatives

  • Scientific Field : Pharmacology
  • Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
  • Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Lac Gene Detection Systems

  • Scientific Field : Molecular Biology
  • Application Summary : “2-(5-bromo-1H-indol-3-yl)acetonitrile” is ideal for Lac gene detection systems in immunoblotting, immunocytochemical, and histological applications .
  • Methods of Application : The compound is used in immunoblotting, immunocytochemical, and histological applications for Lac gene detection .
  • Results or Outcomes : The compound provides a reliable method for detecting the Lac gene in various applications .

Fluorescence Enhancement

  • Scientific Field : Analytical Chemistry
  • Application Summary : The emission intensity of an indolyl maleimide derivative increases ∼80-fold by reversible coordination to (1,4,7,11-tetraazacyclododecane)zinc (ii), which makes the system a promising new signalling motif for molecular sensors .
  • Methods of Application : The compound is used in coordination with (1,4,7,11-tetraazacyclododecane)zinc (ii) to enhance fluorescence .
  • Results or Outcomes : The system shows a significant increase in emission intensity, making it a promising new signalling motif for molecular sensors .

Antiviral Activity

  • Scientific Field : Virology
  • Application Summary : Indole derivatives, including 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents .
  • Methods of Application : These compounds have been tested for their inhibitory activity against various viruses .
  • Results or Outcomes : Some compounds, such as methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .

Fluorescent Signaling in Molecular Sensors

  • Scientific Field : Analytical Chemistry
  • Application Summary : The emission intensity of an indolyl maleimide derivative increases approximately 80-fold by reversible coordination to (1,4,7,11-tetraazacyclododecane)zinc (ii), which makes the system a promising new signaling motif for molecular sensors .
  • Methods of Application : The compound is used in coordination with (1,4,7,11-tetraazacyclododecane)zinc (ii) to enhance fluorescence .
  • Results or Outcomes : The system shows a significant increase in emission intensity, making it a promising new signaling motif for molecular sensors .

Future Directions

While specific future directions for 2-(5-bromo-1H-indol-3-yl)acetonitrile are not available, indole derivatives are a promising area of research in drug discovery due to their diverse pharmacological activities . They are being explored for their potential as anti-tubercular agents, among other uses .

properties

IUPAC Name

2-(5-bromo-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEAZVAMEMXQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550046
Record name (5-Bromo-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-bromo-1H-indol-3-yl)acetonitrile

CAS RN

774-14-1
Record name (5-Bromo-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to the procedure of C. Huebner et al., J. Am. Chem. Soc., 75, 5887 (1953), (5-bromo-3-indolylmethyl)-trimethylammonium methyl sulfate (41.6 g, 0.11 mol) was added to a solution of potassium cyanide (21.49 g, 0.33 mol) in water (215 mL) and stirred at 60°-70° C. for 1 hour. The reaction was cooled to room temperature, extracted with ether (2×400 mL), washed with saturated NaHCO3, brine, dried (MgSO4), and concentrated under reduced pressure to yield 23.4 g (90%) of product as a white solid.
Name
(5-bromo-3-indolylmethyl)-trimethylammonium methyl sulfate
Quantity
41.6 g
Type
reactant
Reaction Step One
Quantity
21.49 g
Type
reactant
Reaction Step One
Name
Quantity
215 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

To a solution of 5-bromoindole (3.0 g, 15.3 mmol, 1.0 eq.) in a mixture of acetic acid (8.0 mL) and water (2.0 mL) were added, at 0° C., formaldehyde (1.5 mL, 37% in H2O, 18.4 mmol, 1.2 eq) and dimethylamine (3.0 mL, 40% in H2O, 27.5 mmol, 1.8 eq). The mixture was stirred at room temperature for 4 hours and then, quenched with ice and 5 M aqueous sodium hydroxide. The mixture was extracted with dichloromethane and then, the organic layer was dried over MgSO4 and partially evaporated. To the solution gramine in dichloromethane (50 mL) were added, under an argon atmosphere, anhydrous toluene (100 mL) and methyl iodide (1.49 mL, 24.5 mmol, 1.6 eq.). The mixture was stirred at room temperature for 36 hours and then, the precipitate was filtered and washed with diethyl ether. To the resulting powder were added water (100 mL) and potassium cyanide (2.9 g, 44.5 mmol, 3.0 eq.). The mixture was stirred at reflux temperature for 1 hour and quenched with a saturated aqueous sodium carbonate solution, after cooling to room temperature. The crude product was extracted with ethyl acetate and then, the organic layer was and dried over MgSO4, filtered through a silica gel pad and concentrated under reduced pressure to afford (5-bromo-1H-indol-3-yl)-acetonitrile as a beige solid (2.8 g, 78%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
1.49 mL
Type
reactant
Reaction Step Four
Quantity
2.9 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To an ice cooled suspension of (5-bromo-1H-indol-3-ylmethyl)-dimethyl-amine (11.2 g, 44.1 mmol) in benzene (145 mL) was added iodomethane (8.2 mL, 130 mmol). The reaction mixture was stirred overnight at room temperature and concentrated. The residue was dissolved in THF (210 mL). Trimethylsilyl cyanide (11.7 mL, 87.7 mmol) and tetrabutylammonium fluoride (140 mL, 140 mmol of a 1.0 M solution in THF) were added. After stirring for 2.5 hours, at room temperature, water (12 mL) was added. The mixture was partially concentrated. The residue was partitioned in ethyl acetate and water. The organic phase was washed with water and brine, dried over anhydrous magnesium sulfate and evaporated to dryness. Purification by flash chromatography using 15-35% ethyl acetate in hexane as an eluant afforded (5-bromo-1H-indol-3-yl)-acetonitrile (5.30 g, 51%) as a mauve solid, mp 105-106° C. 1HNMR (300 MHz, DMSO-d6): δ 11.35 (s, 1H), 7.8 (d, 1H, J=2.2 Hz), 7.35-7.45 (m, 2H), 7.2-7.3 (m, 1H), and 4.0 ppm (s, 2H).
[Compound]
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11.2 g
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145 mL
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8.2 mL
Type
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Reaction Step Three
Quantity
11.7 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
4
Citations
CS See, M Kitagawa, PJ Liao, KH Lee, J Wong… - European Journal of …, 2018 - Elsevier
Selective targeting of cancer cells over normal cells is a key objective of targeted therapy. However few approaches achieve true mechanistic selectivity resulting in debilitating side …
Number of citations: 12 www.sciencedirect.com
ML Go, JL Leow, SK Gorla, AP Schüller… - Journal of medicinal …, 2010 - ACS Publications
The enzyme isoprenylcysteine carboxyl methyltransferase (Icmt) plays an important role in the post-translational modification of proteins that are involved in the regulation of cell growth. …
Number of citations: 54 pubs.acs.org
T Ding - 2015 - open.library.ubc.ca
Cladoniamides are a set of bisindole compounds that contain an indolotryptoline rather than the more common indolocarbazole scaffold. Besides their interesting structures, several of …
Number of citations: 4 open.library.ubc.ca
LJO LENE - 2009 - core.ac.uk
DESIGN AND SYNTHESIS OF CYSMETHYNIL ANALOGUES AS INHIBITORS OF ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT) LEOW JO LENE …
Number of citations: 5 core.ac.uk

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